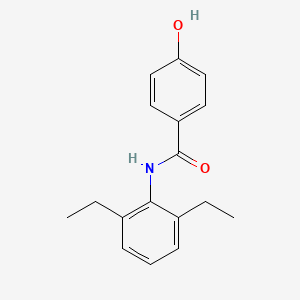

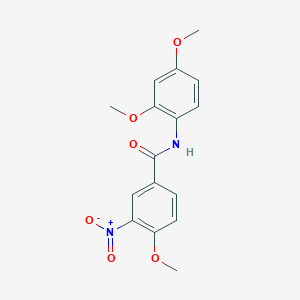

![molecular formula C12H14N4OS2 B5550820 6-叔丁基-4-[(2-噻吩亚甲基)氨基]-3-硫代-3,4-二氢-1,2,4-三嗪-5(2H)-酮](/img/structure/B5550820.png)

6-叔丁基-4-[(2-噻吩亚甲基)氨基]-3-硫代-3,4-二氢-1,2,4-三嗪-5(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This class of compounds, including triazine derivatives, is known for its diverse chemical reactivity and potential pharmacological activities. They often serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial for developing new materials and medicines.

Synthesis Analysis

The synthesis of similar triazine derivatives often involves reactions with ketones, anhydrides, benzoyl chloride, and hydrazine. These processes are detailed with insights into elemental analysis, infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry data to establish the compounds' structures (Mironovich & Kostina, 2012).

Molecular Structure Analysis

Structural studies of triazine derivatives, including crystal structure determination via single-crystal X-ray diffraction, reveal detailed geometric parameters, such as unit-cell dimensions and molecular conformations. These studies provide insights into the molecules' three-dimensional arrangements and intermolecular interactions, contributing to their stability and reactivity (Hakimi, Takjoo, & Massoudi, 2011).

Chemical Reactions and Properties

Reactivity studies show that triazine derivatives can undergo various chemical transformations, including acylation, decarboxylation, and hydrazinolysis, leading to a diverse array of products. These reactions are crucial for modifying the compounds' chemical and physical properties for specific applications (Mironovich, Kostina, & Bozhok, 2012).

科学研究应用

催化活性与制药应用

- Imamoto 等人 (2012) 进行的一项研究证明了叔丁基甲基膦基团在用于铑催化的官能化烯烃不对称氢化的配体中。当这些配体用于铑配合物中时,表现出优异的对映选择性和高催化活性,有利于有效制备几种手性药物成分,表明相关化合物在催化和药物合成中的潜在用途 (Imamoto 等人,2012)。

抗菌和抗肿瘤活性

- Holla 等人 (1999) 报道了合成新的具有生物活性的噻二唑三嗪酮,其表现出的抗菌活性与硝呋喃酮相当,并且对 60 个肿瘤细胞系具有中等的抗肿瘤活性 (Holla 等人,1999)。

- Castelino 等人 (2014) 的另一项研究合成了新型噻二唑三嗪-4-酮,具有中等蚊幼虫杀灭和抗菌活性,表明它们作为药物候选物用于细菌病原体和疟疾媒介控制的潜力 (Castelino 等人,2014)。

合成方法和化学性质

- Ivanov 等人 (2017) 探索了卤代取代吡唑并[5,1-c][1,2,4]三嗪的合成,提出了获得 8-卤代取代衍生物的新方法,突出了三嗪衍生物在合成化学中的多功能性 (Ivanov 等人,2017)。

在细胞分化中的应用

- Linder 等人 (2018) 概述了具有潜在心脏发生活性的 3-[(4,6-二苯氧基-1,3,5-三嗪-2-基)氨基]苯甲酸的结构类似物的合成。这项研究证明了三嗪衍生物在开发具有潜在生物学用途的化合物中的用途 (Linder 等人,2018)。

属性

IUPAC Name |

6-tert-butyl-3-sulfanylidene-4-[(E)-thiophen-2-ylmethylideneamino]-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-12(2,3)9-10(17)16(11(18)15-14-9)13-7-8-5-4-6-19-8/h4-7H,1-3H3,(H,15,18)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKPTAZFUDXPFM-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)N(C1=O)N=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NNC(=S)N(C1=O)/N=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-4-{[(E)-thiophen-2-ylmethylidene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

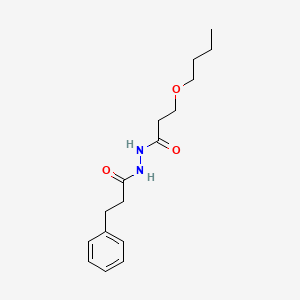

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

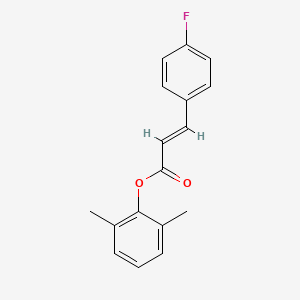

![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)

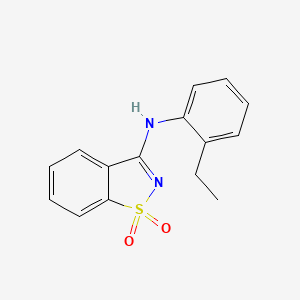

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)